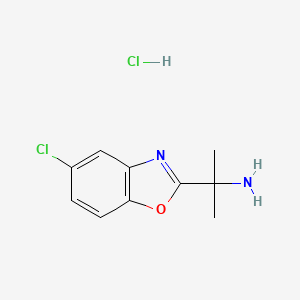

2-(5-Chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride

Vue d'ensemble

Description

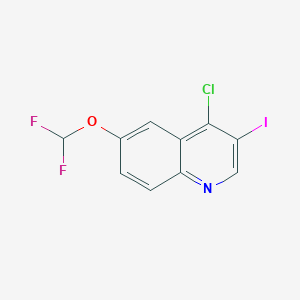

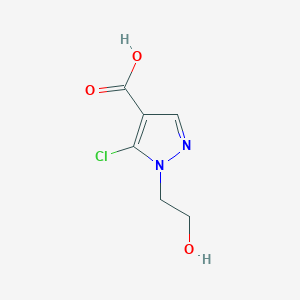

“2-(5-Chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride” is a chemical compound with the molecular formula C10H12Cl2N2O . It is used for research purposes .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . In 2021, Wu et al. demonstrated an FeCl3-catalyzed aerobic oxidation reaction for the synthesis of 1-benzoxazolyl-o-carboranes from 2-aminophenol and 1-formyl-o-carborane with toluene as a solvent at 110 °C for 24 hours to give 50–96% yield depending on substitution .Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For compound 1 there are twelve possible conformers and tautomers .Chemical Reactions Analysis

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .Physical And Chemical Properties Analysis

The molecular weight of “2-(5-Chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride” is 247.12 . Other physical and chemical properties like boiling point and storage conditions are not specified .Applications De Recherche Scientifique

Structural Analysis and Coordination Compounds

- A study by Téllez et al. (2013) focused on synthesizing a novel compound closely related to 2-(5-Chloro-1,3-benzoxazol-2-yl)propan-2-amine. This research involved ab initio calculations to investigate stable structures and X-ray diffraction analyses of the compound in different media. The study also discussed the synthesis and structural study of coordination compounds involving cobalt and nickel (Téllez et al., 2013).

Anticancer Agents

- Research by Murty et al. (2011) involved the synthesis of benzoxazole and benzoxazolone derivatives, including 2-cyclic amine-1,3-benzoxazoles and 5-chloro-3-(3-chloropropyl)-1,3-benzoxazol-2(3H)-one. These compounds were evaluated for their cytotoxic effects against human cancer cell lines, highlighting the potential of benzoxazole derivatives in cancer therapy (Murty et al., 2011).

Antimicrobial Properties

- Another study by Murty et al. (2011) explored the synthesis and antimicrobial activities of benzoxazoles and benzoxazolone-2(3H)-ones derivatives. The research highlighted compounds with moderate to good antibacterial and antifungal activity, underlining the significance of these derivatives in antimicrobial applications (Murty et al., 2011).

Antibacterial Evaluation

- A study by Soliman et al. (2023) synthesized benzoxazinone derivatives with a chalcone moiety. These compounds were evaluated for their antibacterial activity against gram-positive and gram-negative bacteria, demonstrating the potential of benzoxazole derivatives in developing new antibacterial agents (Soliman et al., 2023).

Alkylation and Ring Closure Reactions

- Roman (2013) investigated the use of a ketonic Mannich base for alkylation and ring closure reactions, aiming to generate a structurally diverse library of compounds. This study showcases the versatility of such compounds in synthesizing a wide range of derivatives (Roman, 2013).

Orientations Futures

Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . Therefore, it is expected that the research and development of benzoxazole derivatives including “2-(5-Chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride” will continue to be a significant area of interest in the future.

Propriétés

IUPAC Name |

2-(5-chloro-1,3-benzoxazol-2-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O.ClH/c1-10(2,12)9-13-7-5-6(11)3-4-8(7)14-9;/h3-5H,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYFBJKKUUSUJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC2=C(O1)C=CC(=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride | |

CAS RN |

2060006-66-6 | |

| Record name | 2-(5-chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1436328.png)

![N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine](/img/structure/B1436334.png)

![1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole](/img/structure/B1436335.png)

![8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride](/img/structure/B1436345.png)

![(5-{[(2-Methylprop-2-en-1-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B1436347.png)